[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-21(18,19)12-4-2-3-11-13(12)15-14(20-11)16-7-5-10(9-17)6-8-16/h2-4,10,17H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFLOVWTJMBLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring and the methanesulfonyl group. The final step involves the addition of the methanol group to the piperidine ring. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires stringent control of reaction conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or receptor binding, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various industrial processes and products.
Mechanism of Action
The mechanism of action of [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Antiplasmodial Piperidine Alcohol Analogues
Example Compounds :
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7)
- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11)
Key Difference: The target compound’s benzothiazole core and methanesulfonyl group differentiate it from simpler aryl-substituted piperidines. These structural features may redirect activity toward non-plasmodial targets.
Benzothiazole-Pyrazolopyrimidine Derivatives
Example Compounds :
- 1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a)
- 4-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline (3j)
Key Difference : The target compound lacks the pyrazolopyrimidine scaffold linked to benzothiazole, which is critical for antimicrobial activity in derivatives like 3a and 3j.
Piperidine Derivatives with CNS Activity
Example Compounds :
- [1-(Benzyl)-piperidin-4-yl]-([1,3,4]thiadiazol-2-yl)amine (Patent Example)
Key Difference : The benzothiazole-methanesulfonyl motif in the target compound may limit CNS penetration compared to benzyl/thiadiazole derivatives.
Structural Analogues with Varied Functional Groups
Example Compound :
- 1-(Benzothiazol-2-Yl)-4-Aminomethylpiperidine
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted logP | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~340 (estimated) | ~1.5 | Methanol, methanesulfonyl |
| 1-(Benzothiazol-2-Yl)-4-Aminomethylpiperidine | ~275 | ~2.0 | Aminomethyl |
| Compound 3j (Pyrazolopyrimidine) | ~400 | ~3.2 | Dimethylaniline |
Biological Activity
[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a complex organic compound with significant potential in medicinal chemistry. Its structure features a piperidine ring, a benzothiazole moiety, and a methanesulfonyl group, which contribute to its biological activities. This article reviews the compound's biological activity, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C12H14N2O2S2
- Molecular Weight : 286.38 g/mol
- Structural Features : The compound includes a piperidine ring linked to a benzothiazole with a methanesulfonyl substituent, enhancing its biological profile compared to similar compounds.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing promising antibacterial and enzyme inhibitory effects.
Antibacterial Activity
The compound exhibits bacteriostatic effects against both Gram-negative and Gram-positive bacteria. Its mechanism involves the inhibition of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This action suggests potential as a new antibiotic candidate, particularly against resistant bacterial strains.
| Bacterial Strain | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Moderate to strong | Inhibition of dihydropteroate synthase |
| Escherichia coli | Moderate | Inhibition of folate synthesis |
| Bacillus subtilis | Moderate | Disruption of bacterial growth |
Enzyme Inhibition
Research indicates that the compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition may enhance cognitive functions and presents applications in treating neurodegenerative diseases such as Alzheimer's.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Uncompetitive | 12.5 |
| Dihydropteroate synthase | Competitive | 15.0 |
The mechanism by which this compound exerts its effects involves:
- Enzyme Binding : The compound binds to the active sites of enzymes like AChE and dihydropteroate synthase, preventing substrate interaction.
- Receptor Modulation : It may interact with various receptors involved in neurotransmission and bacterial metabolism.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Screening : A study demonstrated that derivatives of benzothiazole compounds exhibited significant antibacterial activity against multiple strains, establishing a correlation between structural features and biological efficacy.
- Neuroprotective Effects : Research focusing on neurodegenerative diseases indicated that compounds similar to this compound could inhibit amyloid aggregation and protect neuronal cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
